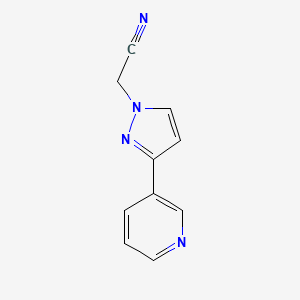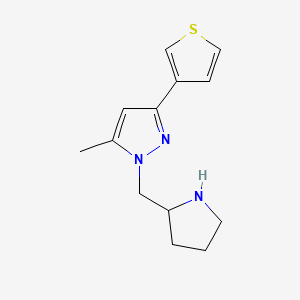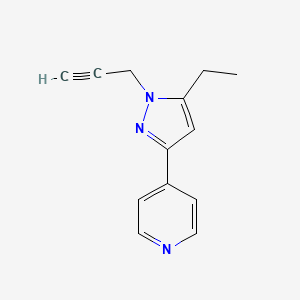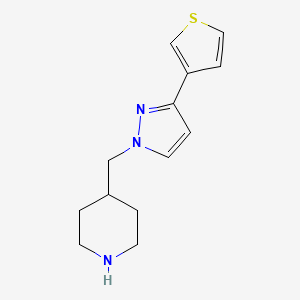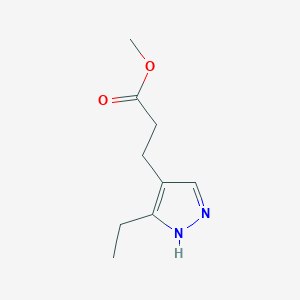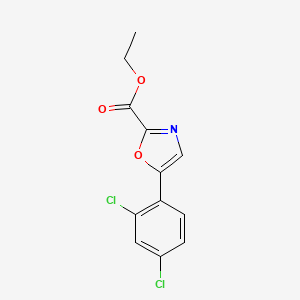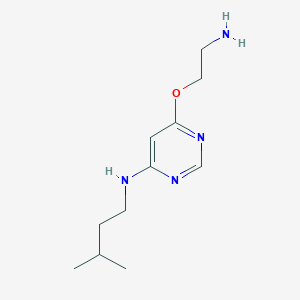
6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine
説明
2-(2-Aminoethoxy)ethanol is a colorless to yellowish liquid, with an amine-like odor. It is miscible with water in all proportions and is a versatile intermediate with a variety of applications .
Synthesis Analysis
A method for synthesizing 2-(2-aminoethoxy)ethanol includes the steps of producing 2-(2-phthalimidoethoxy)ethanol by reacting 5-tosyloxy-3-oxapentanol with potassium phthalate and converting the 2-(2-phthalimidoethoxy)ethanol to the 2-(2-aminoethoxy)ethanol by reacting the 2-(2-phthalimidoethoxy)ethanol with hydrazine monohydrate .Molecular Structure Analysis
The molecular formula of 2-(2-Aminoethoxy)ethanol is C4H11NO2 and its molecular weight is 105.14 .Chemical Reactions Analysis
2-(2-Aminoethoxy)ethanol is commonly used as a spacer/linker in the synthesis of bioconjugate materials for applications such as drug delivery and protein labeling .Physical And Chemical Properties Analysis
2-(2-Aminoethoxy)ethanol has a melting point of -12.5 °C and a boiling point of 218-224 °C (lit.). It has a density of 1.05 and a vapor pressure of <0.1 hPa (20 °C). Its refractive index is n 20/D 1.460 .科学的研究の応用
Facile Construction of Substituted Pyrimidones
Researchers have developed methods for constructing substituted pyrimidones, utilizing reactions that involve primary aromatic or heterocyclic amines. This synthesis pathway highlights the potential of pyrimidine derivatives in creating complex ring systems that could have various scientific applications, including medicinal chemistry and materials science (Hamama et al., 2012).
Novel Dihydrofolate Reductase Inhibitors
In the quest for new dihydrofolate reductase (DHFR) inhibitors, a class of compounds including 2,4-diaminopyrimidines bearing N,N-disubstituted aminomethyl residues at the 5-position were designed. These inhibitors demonstrate the potential therapeutic applications of pyrimidine derivatives in treating bacterial infections and possibly cancer, owing to their mechanism of inhibiting an essential enzyme in folate synthesis (Wyss et al., 2003).
Synthesis of Pyrimidine Linked Pyrazole Heterocyclics
The synthesis of pyrimidine-linked pyrazole heterocyclics under microwave irradiation showcases the chemical versatility of pyrimidine derivatives. These compounds were evaluated for their insecticidal and antibacterial potential, suggesting the utility of pyrimidine derivatives in developing new pesticides and antimicrobials (Deohate & Palaspagar, 2020).
Anticancer and Anti-5-lipoxygenase Agents
A series of pyrazolopyrimidin-4(5H)-ones were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of pyrimidine derivatives in developing new therapeutic agents targeting cancer and inflammation-related pathways (Rahmouni et al., 2016).
Safety and Hazards
作用機序
Target of Action
The primary targets of 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 (SERCA-2) . These proteins play crucial roles in maintaining the electrochemical gradients across the cell membrane, which are essential for cellular functions such as signal transduction, nutrient uptake, and muscle contraction .
Mode of Action
6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine interacts with its targets by inhibiting the sodium-potassium ATPase activity and stimulating the SERCA-2 reuptake function . This dual action results in an increase in intracellular calcium concentration, thereby improving contractility and diastolic relaxation .
Biochemical Pathways
The compound affects the calcium signaling pathway, which is crucial for various cellular processes including muscle contraction, neurotransmitter release, and cell growth . By modulating the activity of sodium-potassium ATPase and SERCA-2, 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine alters the calcium dynamics within the cell, leading to enhanced contractility and relaxation of the heart muscle .
Pharmacokinetics
The compound’s interaction with sodium-potassium atpase and serca-2 suggests that it may have good bioavailability and can reach its target sites effectively .
Result of Action
The molecular and cellular effects of 6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine’s action include enhanced cardiac contractility and improved diastolic relaxation . These effects can potentially lead to improved cardiac function, making the compound a promising candidate for the treatment of conditions such as acute heart failure syndromes .
特性
IUPAC Name |
6-(2-aminoethoxy)-N-(3-methylbutyl)pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O/c1-9(2)3-5-13-10-7-11(15-8-14-10)16-6-4-12/h7-9H,3-6,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXLMMFKTPHBKHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=CC(=NC=N1)OCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-aminoethoxy)-N-isopentylpyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





